molecular formula C19H20O2 B6356375 (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 1177191-45-5

(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B6356375
CAS No.: 1177191-45-5
M. Wt: 280.4 g/mol
InChI Key: DGRSMLXLFPIHGY-NTEUORMPSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of ethoxy and ethyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

  • Starting Materials

    • 4-Ethoxybenzaldehyde
    • 4-Ethylacetophenone
  • Reaction Conditions

    • Base catalyst (e.g., sodium hydroxide or potassium hydroxide)
    • Solvent (e.g., ethanol or methanol)
    • Reaction temperature: Room temperature to reflux conditions
  • Procedure

    • Dissolve 4-ethoxybenzaldehyde and 4-ethylacetophenone in the chosen solvent.
    • Add the base catalyst to the reaction mixture.
    • Stir the reaction mixture at the desired temperature until the reaction is complete.
    • Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
    • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

    Oxidation: Epoxides, carboxylic acids

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic uses.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure with methoxy and methyl groups instead of ethoxy and ethyl groups.

    (2E)-3-(4-Hydroxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one: Hydroxy group instead of ethoxy group.

    (2E)-3-(4-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one: Chlorine substituent instead of ethoxy group.

Uniqueness

The presence of ethoxy and ethyl groups in (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one can influence its chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-3-15-5-10-17(11-6-15)19(20)14-9-16-7-12-18(13-8-16)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRSMLXLFPIHGY-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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